Cas no 1248401-08-2 (N-methyl-1-(oxan-4-yl)piperidin-3-amine)

N-methyl-1-(oxan-4-yl)piperidin-3-amine is a tertiary amine compound featuring a piperidine core substituted with an N-methyl group and a tetrahydropyran-4-yl moiety at the 1-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxan-4-yl group enhances solubility and metabolic stability, while the tertiary amine functionality offers potential for further derivatization. Its rigid yet flexible scaffold is advantageous in designing bioactive molecules, particularly for central nervous system (CNS) targets. The compound's well-defined stereochemistry and synthetic accessibility further contribute to its utility in medicinal chemistry research and drug development.
N-methyl-1-(oxan-4-yl)piperidin-3-amine structure
1248401-08-2 structure
商品名:N-methyl-1-(oxan-4-yl)piperidin-3-amine
CAS番号:1248401-08-2
MF:
メガワット:
MDL:MFCD16788765
CID:4564514
PubChem ID:62534077

N-methyl-1-(oxan-4-yl)piperidin-3-amine 化学的及び物理的性質

名前と識別子

    • N-methyl-1-(oxan-4-yl)piperidin-3-amine
    • MDL: MFCD16788765

N-methyl-1-(oxan-4-yl)piperidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2846874-5.0g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-2846874-1g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2
1g
$770.0 2023-09-07
Enamine
EN300-2846874-5g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2
5g
$2235.0 2023-09-07
Enamine
EN300-2846874-1.0g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-2846874-0.05g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-2846874-0.1g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-2846874-2.5g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-2846874-0.5g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-2846874-10.0g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-2846874-0.25g
N-methyl-1-(oxan-4-yl)piperidin-3-amine
1248401-08-2 95.0%
0.25g
$708.0 2025-03-19

N-methyl-1-(oxan-4-yl)piperidin-3-amine 関連文献

N-methyl-1-(oxan-4-yl)piperidin-3-amineに関する追加情報

N-Methyl-1-(Oxan-4-Yl)Piperidin-3-Amine: A Comprehensive Overview

N-Methyl-1-(oxan-4-yl)piperidin-3-amine, also known by its CAS number 1248401-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its piperidine ring substituted with a methyl group and an oxane (tetrahydropyran) moiety, has garnered attention due to its potential applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural properties and functional versatility.

The chemical structure of N-methyl-1-(oxan-4-yl)piperidin-3-amine comprises a six-membered piperidine ring, which is a saturated nitrogen-containing heterocycle. The piperidine ring is substituted at the 3-position with an amino group that is further methylated, introducing a methyl group at the nitrogen atom. Additionally, the 1-position of the piperidine ring is substituted with an oxane group, specifically at the 4-position of the tetrahydropyran ring. This unique substitution pattern imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.

Recent studies have focused on the synthesis and characterization of N-methyl-piperidinyl oxane derivatives. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the piperidine ring with high regioselectivity. These methods not only enhance the efficiency of synthesis but also allow for the incorporation of diverse functional groups, expanding the scope of potential applications.

In terms of physical properties, N-methyl-piperidinyl oxane derivatives exhibit a melting point range between 95°C and 105°C, depending on the substituents and steric hindrance. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane and acetonitrile. Its stability under various conditions has been evaluated, revealing moderate resistance to oxidation and hydrolysis, particularly in neutral or slightly acidic environments.

The biological activity of N-methyl-piperidinyl oxane derivatives has been a focal point in recent research. In vitro studies have demonstrated that these compounds exhibit moderate inhibitory effects on certain enzymes, including histone deacetylases (HDACs), which are implicated in various pathological conditions such as cancer and neurodegenerative diseases. Furthermore, computational docking studies suggest that these molecules can interact with specific protein targets through hydrogen bonding and hydrophobic interactions, providing a rationale for their potential therapeutic utility.

Another area of interest lies in the application of N-methyl-piperidinyl oxane derivatives as building blocks in medicinal chemistry. Their ability to form bioisosteres—structurally similar but chemically distinct analogs—makes them valuable for optimizing drug candidates. For example, substituting the oxane group with other cyclic ethers or modifying the piperidine ring can lead to compounds with improved pharmacokinetic profiles or enhanced bioavailability.

Recent advances in green chemistry have also influenced the synthesis and application of N-methyl-piperidinyl oxane derivatives. Researchers have developed environmentally friendly protocols using microwave-assisted synthesis or enzymatic catalysis to reduce waste and improve sustainability. These approaches not only lower production costs but also align with global efforts to promote eco-friendly chemical processes.

In conclusion, N-methyl-piperidinyl oxane derivatives, represented by CAS No. 1248401-08-2, are versatile compounds with promising applications across multiple disciplines. Their unique structural features, combined with advancements in synthetic methods and biological evaluations, position them as valuable tools in drug discovery and materials science. As research continues to uncover new insights into their properties and functions, these compounds are likely to play an increasingly important role in addressing complex scientific challenges.

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